
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Overview
Description
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BClNO3 and a molecular weight of 241.48 . It is a solid substance that is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BClNO3/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) . This indicates that the molecule contains a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an isopropylcarbamoyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid are not available, boronic acids are known to participate in various types of reactions. These include Suzuki coupling reactions, which are palladium-catalyzed cross-coupling reactions used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a solid substance . It has a molecular weight of 241.48 g/mol . The compound is typically stored at room temperature in an inert atmosphere .Scientific Research Applications
Optical Modulation and Sensor Development
Phenyl boronic acids (PBA) have been utilized for saccharide recognition due to their binding affinity to pendant diols. A study demonstrated the optical modulation capabilities of a series of phenyl boronic acids, including derivatives similar to 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid, when conjugated with polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes. This allowed for the quenching of near-infrared fluorescence in response to saccharide binding, showcasing potential applications in the development of optical sensors for saccharides (Mu et al., 2012).
Supramolecular Assemblies and Crystal Engineering
Research into the crystal structures of halophenylboronic acids, including 4-chlorophenylboronic acids, has provided insights into their supramolecular architecture. These studies have shown the importance of O−H···O interactions and C−H···X (X = Cl, Br, I) interactions in crystal packing, influencing the design and synthesis of supramolecular assemblies for various applications (Shimpi et al., 2007).
Intelligent Bio-Hydrogel Development
The novel cellulose/phenylboronic acid composite intelligent bio-hydrogels exhibit glucose and pH-responsive behaviors. These hydrogels were prepared via electron beam irradiation, demonstrating potential applications in controlled drug delivery systems and tissue engineering. The incorporation of phenylboronic acid groups into the hydrogels enables the development of responsive materials for biomedical applications (Peng et al., 2018).
Glucose-Sensitive Drug Delivery Systems
The functionalization of polymeric materials with phenylboronic acid derivatives has been explored for the development of glucose-sensitive drug delivery systems. These materials can respond to changes in glucose levels, making them suitable for applications such as self-regulated insulin delivery. Studies have shown that these functionalized materials can undergo volume phase transitions in response to glucose, highlighting their potential in diabetes management and therapy (Zhang et al., 2006).
Enhancement of Tumor Targeting and Penetration
Phenylboronic acid-decorated nanoparticles have been investigated for enhanced tumor targeting and penetration. The modification of nanoparticle surfaces with phenylboronic acid derivatives, such as 3-carboxyphenylboronic acid, has shown to improve tumor homing activity, tumor accumulation, and antitumor effects. This suggests promising applications of these modified nanoparticles in targeted cancer therapy (Wang et al., 2016).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOXEAGRQNWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661225 | |
| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid | |
CAS RN |
871332-74-0 | |
| Record name | B-[4-Chloro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



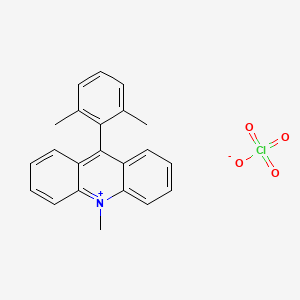



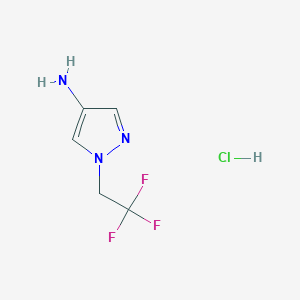
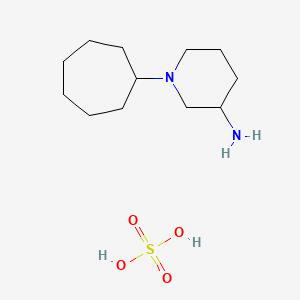
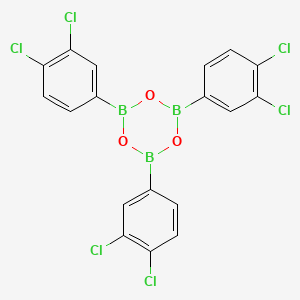

![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)
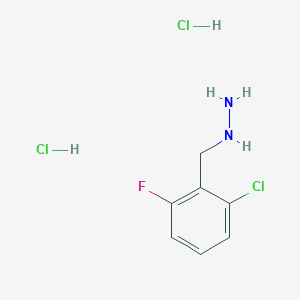
![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)
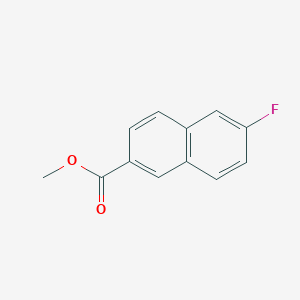
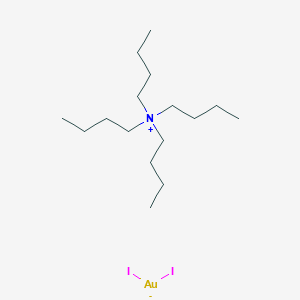
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)